Dihexyl adipate
Description
Nomenclature and Chemical Identity in Academic Literature
In scientific and academic literature, dihexyl adipate (B1204190) is systematically identified to prevent ambiguity. Its chemical identity is defined by a set of standardized names and numbers. The most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) is dihexyl hexanedioate . nih.gov This name precisely describes its structure as the diester formed from hexanedioic acid (commonly known as adipic acid) and hexanol.
The molecular formula for dihexyl adipate is C18H34O4 . nih.govchemicalbook.com This formula provides the elemental composition of one molecule of the compound. For a more detailed structural representation, the SMILES (Simplified Molecular-Input Line-Entry System) string, CCCCCCOC(=O)CCCCC(=O)OCCCCCC, is often used in computational chemistry and cheminformatics. nih.gov
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | dihexyl hexanedioate nih.gov |
| CAS Number | 110-33-8 nih.govchemicalbook.com |
| Molecular Formula | C18H34O4 nih.govchemicalbook.com |
| Molecular Weight | 314.46 g/mol |
| SMILES | CCCCCCOC(=O)CCCCC(=O)OCCCCCC nih.gov |
| Synonyms | Di-n-hexyl adipate, Adipic acid, dihexyl ester nih.gov |
Historical Context of this compound Applications and Research Evolution
The development and application of adipate esters, including this compound, are closely linked to the rise of the polymer industry, particularly the widespread use of polyvinyl chloride (PVC) in the mid-20th century. kinampark.com While specific historical timelines for the initial synthesis and commercialization of this compound are not extensively detailed in readily available literature, the broader class of adipate plasticizers gained prominence as alternatives and co-plasticizers to phthalates. biorxiv.org
Early research into plasticizers focused on improving the flexibility and durability of polymers like PVC, which are inherently rigid. wikipedia.org Adipate esters were found to be particularly effective in imparting low-temperature flexibility, a crucial property for applications in colder environments. kinampark.combionity.com This characteristic drove their initial adoption and subsequent research.
The evolution of research on this compound has been influenced by the broader trends in chemical safety and environmental science. As concerns grew regarding the environmental persistence and potential health impacts of certain plasticizers, research efforts intensified to understand the behavior of compounds like this compound. mdpi.comontosight.ai Studies began to focus on its migration from plastic materials into food and other contact substances, as well as its biodegradability. mdpi.comresearchgate.net This shift reflects a broader evolution in chemical research, moving from a primary focus on performance to a more holistic assessment that includes environmental and safety profiles.
Role of this compound as a Plasticizer in Polymer Science
This compound's primary role in polymer science is that of a plasticizer . ontosight.ai Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. wikipedia.org They achieve this by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. kinampark.com This allows the polymer chains to move more freely relative to one another, resulting in a decrease in the glass transition temperature (Tg) and an increase in flexibility. wikipedia.orgmdpi.com
In the context of PVC, this compound is known for its efficiency in lowering the Tg, which is a key measure of a plasticizer's effectiveness. mdpi.com Research has shown that the introduction of adipate plasticizers can significantly expand the temperature range in which PVC remains in a highly elastic state. mdpi.com This is attributed to the linear structure of the adipate molecule, which contributes to a lower viscosity compared to some other classes of plasticizers. mdpi.com
The compatibility of a plasticizer with the host polymer is crucial for its performance. This compound exhibits good compatibility with PVC, allowing it to be effectively incorporated into the polymer matrix during processing. kinampark.com This compatibility ensures a stable, homogenous material where the plasticizer does not readily exude or migrate to the surface. However, like all non-covalently bound plasticizers, this compound can migrate out of the polymer over time, a phenomenon that is a significant area of ongoing research. mdpi.comresearchgate.net
Recent research in polymer science continues to explore the use of this compound, sometimes in combination with other plasticizers, to achieve specific performance characteristics in PVC and other polymers. researchgate.net The goal is often to create materials with an optimal balance of flexibility, durability, and low-temperature performance, while also considering the environmental and safety aspects of the additives used. biorxiv.org
Interactive Data Table: Key Properties of this compound as a Plasticizer
| Property | Description | Reference |
| Function | Increases flexibility and workability of polymers. | wikipedia.orgontosight.ai |
| Mechanism | Intercalates between polymer chains, reducing intermolecular forces. | kinampark.com |
| Effect on Tg | Effectively lowers the glass transition temperature of PVC. | mdpi.com |
| Key Advantage | Imparts good low-temperature flexibility. | kinampark.combionity.com |
| Compatibility | Generally good with PVC. | kinampark.com |
Structure
2D Structure
Properties
IUPAC Name |
dihexyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHECSPXBQJHZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Record name | DI-N-HEXYL ADIPATE | |
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DSSTOX Substance ID |
DTXSID9026841 | |
| Record name | Dihexyl hexanedioate | |
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Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid | |
| Record name | DI-N-HEXYL ADIPATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexanedioic acid, 1,6-dihexyl ester | |
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Flash Point |
325 °F (USCG, 1999) | |
| Record name | DI-N-HEXYL ADIPATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.939 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | DI-N-HEXYL ADIPATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
110-33-8 | |
| Record name | DI-N-HEXYL ADIPATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dihexyl adipate | |
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| Record name | Dihexyl adipate | |
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| Record name | Hexanedioic acid, 1,6-dihexyl ester | |
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| Record name | Dihexyl hexanedioate | |
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| Record name | Dihexyl adipate | |
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| Record name | DIHEXYL ADIPATE | |
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Advanced Synthesis and Production Methodologies
Chemical Esterification Processes for Dihexyl Adipate (B1204190) Synthesis
Commonly used catalysts include:
Organometallic Compounds: Titanium alkoxides, such as titanium tetrabutoxide and butyl titanate, along with tin-based catalysts like stannic octylate, are utilized in commercial production. prepchem.com These catalysts are effective at the high temperatures required for esterification.
Solid Acid Catalysts: To facilitate easier separation and reduce waste, heterogeneous catalysts are increasingly favored. These include cation-exchange resins and modified heteropoly acids. biorxiv.org
Ionic Liquids: Acidic ionic liquids have been explored as both catalysts and solvents. researchgate.netmdpi.com They can offer high yields under milder conditions and may allow for a two-phase system that simplifies product separation. mdpi.com
A comparative overview of different catalytic systems is presented below.
| Catalyst Type | Examples | Process Characteristics |
| Mineral Acids | Sulfuric Acid | Traditional method, highly corrosive, difficult to separate. atamanchemicals.com |
| Organometallics | Titanium tetrabutoxide, Stannic octylate | Effective at high temperatures, requires post-reaction removal. prepchem.com |
| Solid Acids | Cation-exchange resins, Heteropoly acids | Facilitates catalyst separation, reduces corrosive waste. biorxiv.org |
| Ionic Liquids | Triethylammonium hydrogen sulphate | Can act as both catalyst and solvent, potentially milder conditions. mdpi.com |
This table provides an interactive overview of catalytic approaches.
To maximize the yield of dihexyl adipate and enhance selectivity, process parameters are carefully controlled. As an equilibrium reaction, the removal of water is a critical step to drive the reaction toward the product side. This is often achieved by azeotropic distillation using a solvent like toluene. prepchem.com
Key optimization strategies include:
Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (n-hexanol), can shift the equilibrium to favor the formation of the diester. mdpi.com
Temperature and Pressure Control: The reaction is typically conducted at elevated temperatures, often around 180°C or higher, to achieve a reasonable reaction rate. prepchem.commdpi.com In some processes, subatmospheric pressure is applied during the final stages to facilitate the removal of volatile byproducts and unreacted alcohol. prepchem.com
Multi-step Reactions: A process may involve an initial dehydrating esterification followed by an ester-interchange reaction to maximize the conversion to the desired diester product. prepchem.com
An example of a detailed chemical synthesis process involved reacting adipic acid, 1,3-butanediol, and n-hexanol with titanium tetrabutoxide and stannic octylate catalysts in toluene. prepchem.com Water was removed, followed by the addition of more n-hexanol and a butyl titanate catalyst for an ester-interchange reaction at 180°C, leading to the recovery of n-hexanol and the formation of the final product. prepchem.com
Biotechnological and Sustainable Synthetic Pathways
Growing environmental concerns have spurred research into greener routes for producing this compound. These methods leverage biocatalysis and renewable feedstocks to create more sustainable manufacturing processes.
Enzymatic synthesis represents a significant advancement in green chemistry for ester production. Lipases, particularly immobilized forms, are highly effective biocatalysts for the esterification of adipic acid with alcohols.
The most commonly cited enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (often marketed as Novozym 435). biorxiv.orgresearchgate.netresearchgate.net This biocatalytic method offers several advantages over traditional chemical synthesis:
Mild Reaction Conditions: Enzymatic reactions proceed at much lower temperatures (e.g., 50-60°C) compared to chemical methods, reducing energy consumption. researchgate.netmdpi.com
High Selectivity: Lipases exhibit high selectivity, minimizing the formation of unwanted byproducts.
Solvent-Free Systems: The reaction can often be conducted in a solvent-free medium, which simplifies the process and eliminates the use of volatile organic compounds. biorxiv.orgresearchgate.net
To achieve very high conversion rates, often approaching 100%, the reaction is typically performed under vacuum. biorxiv.orgresearchgate.netbiorxiv.org The application of reduced pressure helps to remove the water byproduct, thereby overcoming equilibrium limitations. researchgate.net Research on the synthesis of similar adipate esters has shown that parameters like enzyme loading, temperature, and substrate molar ratio are optimized to achieve maximum yield in the shortest time. researchgate.net
| Parameter | Typical Condition | Rationale |
| Catalyst | Immobilized Candida antarctica lipase B | High activity and stability. researchgate.netresearchgate.net |
| Temperature | 50-65°C | Optimal range for enzyme activity without causing denaturation. researchgate.netbiorxiv.org |
| System | Solvent-free | Reduces waste and simplifies purification. biorxiv.orgresearchgate.net |
| Pressure | Vacuum (e.g., 6.7-13.3 kPa) | Removes water to drive reaction to completion. researchgate.netresearchgate.net |
| Conversion Rate | Up to 100% | Achievable under optimized conditions. biorxiv.orgresearchgate.netbiorxiv.org |
This interactive table summarizes optimal conditions for enzyme-catalyzed adipate ester synthesis.
A truly sustainable pathway for this compound requires the use of renewable raw materials. The production of the key precursor, adipic acid, from biomass is a central focus of this effort. Conventional adipic acid production relies on petroleum-based feedstocks like cyclohexane (B81311) and involves the use of strong acids, leading to significant greenhouse gas emissions (e.g., N₂O). ki.si
Alternative, bio-based routes are being developed:
Fermentation of Sugars: One promising approach involves the metabolic engineering of microorganisms like E. coli. biorxiv.orgbiorxiv.org Using the reverse adipate degradation pathway (RADP), these microbes can convert substrates from waste materials into adipic acid with high yields. biorxiv.orgbiorxiv.orgresearchgate.net
Chemo-Catalytic Conversion of Sugars: Another strategy involves the chemical conversion of C6 sugars (e.g., glucose) derived from biomass. ki.si Sugars are first oxidized to aldaric acids, such as D-glucaric acid or mucic acid. ki.siosti.govtandfonline.com These aldaric acids are then subjected to a dehydroxylation process using heterogeneous catalysts (e.g., Re/C or Ir-ReOx/C) to produce adipic acid or its esters. ki.siosti.gov This method can achieve high selectivity (>95%) and yield. ki.si
The integration of these bio-based adipic acid production methods with enzymatic esterification creates a fully renewable and sustainable route to this compound.
The development of sustainable pathways for this compound synthesis aligns with several core principles of Green Chemistry. mdpi.com
Waste Prevention: Enzymatic, solvent-free synthesis minimizes waste by offering high selectivity and conversion, avoiding the need for complex purification steps that generate waste streams. biorxiv.orgresearchgate.net
Atom Economy: While the inherent atom economy of esterification is fixed by the reaction stoichiometry, enzymatic routes maximize efficiency, ensuring that a higher percentage of reactant atoms are incorporated into the final product. mdpi.com
Use of Renewable Feedstocks: Integrating the production of adipic acid from biomass directly addresses this principle, shifting the reliance from finite fossil fuels to renewable resources like sugars or waste materials. ki.sitandfonline.commdpi.com
Use of Catalysis: Both advanced chemical and biotechnological routes rely on catalysis. Enzymatic catalysis, in particular, is a hallmark of green chemistry due to its high efficiency and specificity under mild conditions, avoiding the harsh reagents used in some traditional methods. researchgate.netmdpi.com
Design for Energy Efficiency: Conducting reactions at lower temperatures, as seen in enzyme-catalyzed processes, significantly reduces the energy input compared to high-temperature chemical synthesis. researchgate.netmdpi.com
By embracing these principles, the production of this compound can transition from a conventional chemical process to a modern, sustainable technology.
Novel Synthetic Routes and Catalyst Development
While the term "asymmetric esterification" typically refers to the creation of chiral esters, in the context of this compound synthesis from achiral precursors like adipic acid and n-hexanol, the focus shifts to highly selective and efficient esterification processes. Research has explored enzymatic catalysis as a means to achieve high conversion rates under mild conditions. One notable advancement involves the use of lipases, such as Candida antarctica lipase B (CALB), for the synthesis of related adipate esters like di(2-ethylhexyl) adipate (DEHA). biorxiv.orgresearchgate.net This enzymatic approach has demonstrated the potential for achieving nearly 100% product yield at moderate temperatures (e.g., 50°C) and under reduced pressure, which aids in the removal of water to drive the reaction equilibrium towards the product. biorxiv.orgresearchgate.net The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. biorxiv.org
The synthesis of unsymmetrical adipates can be achieved through a two-stage esterification of adipic acid in a single reaction vessel. mdpi.com Initially, a monoester is formed by reacting adipic acid with a higher molecular weight alcohol in an equimolar ratio. mdpi.com Subsequently, a second, different alcohol is added to produce the diester. mdpi.com
A significant area of innovation in this compound synthesis involves the application of ionic liquids (ILs) as catalysts and, in some cases, as the reaction medium itself. Ionic liquids are salts with low melting points that offer several advantages, including low vapor pressure, high thermal stability, and tunable solvent properties.
Research has demonstrated the successful use of acidic ionic liquids as catalysts for the esterification of dicarboxylic acids like adipic acid. mdpi.comresearchgate.net For instance, an ionic liquid synthesized from triethylamine (B128534) and sulfuric(VI) acid has been effectively used as an acidic catalyst and solvent for the production of dialkyl adipates. mdpi.comresearchgate.net A key feature of this system is the formation of a two-phase liquid-liquid system during the reaction, where the ester product is immiscible with the ionic liquid phase. mdpi.comresearchgate.net This immiscibility facilitates the continuous removal of the ester, shifting the reaction equilibrium towards the product and resulting in high yields (up to 99%) and selectivities (>99%) under mild conditions (70–80 °C). mdpi.comresearchgate.net
The reusability of the ionic liquid catalyst is a major advantage, with studies showing that the catalyst can be recycled multiple times without a significant loss of activity. mdpi.com This approach is considered a more sustainable and potentially industrially viable alternative to traditional methods that may be more energy-intensive. mdpi.com
The following table summarizes the findings of a study on the synthesis of dialkyl adipates using an ionic liquid catalyst.
| Catalyst System | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
| Ionic Liquid (Triethylamine/H₂SO₄) | Adipic Acid, Butan-1-ol | 4:1 | 15 | 70-80 | 99 | >99 |
| Ionic Liquid (Triethylamine/H₂SO₄) | Adipic Acid, 2-Ethylhexan-1-ol | 4:1 | 15 | 70-80 | 99 | >99 |
Industrial and Material Science Applications
Dihexyl Adipate (B1204190) in Polymer Modification and Polyvinyl Chloride (PVC) Formulations
Dihexyl adipate, particularly the isomer di(2-ethylhexyl) adipate (DEHA), serves as a primary plasticizer in the polymer industry, most notably for polyvinyl chloride (PVC). nih.govdtu.dk Plasticizers are additives that increase the flexibility, workability, and durability of a material. biogreenware.co.ukchemceed.com Adipate esters are recognized for imparting excellent performance at low temperatures, which extends the temperature range in which PVC remains flexible. plasticisers.orgmdpi.com This characteristic is attributed to the linear structure of the adipate molecule, which results in a lower viscosity compared to some other plasticizers. mdpi.com
In PVC formulations, this compound lowers the glass transition temperature (Tg) of the polymer, a key indicator of a plasticizer's effectiveness. mdpi.com By reducing the Tg, it enhances the material's elasticity and facilitates easier processing. biogreenware.co.ukmdpi.com It is frequently used in the production of flexible films, especially for food packaging (cling film), as well as in applications like wire and cable coatings and automotive components. nih.govdtu.dkbiogreenware.co.uk While sometimes used alone, it is also commonly blended with other plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), to achieve a desired balance of properties. nih.govplasticisers.org The use of adipate esters like DEHA is also driven by a search for alternatives to phthalate-based plasticizers. dtu.dk
| Performance Benefit | Description | Primary Application Examples |
|---|---|---|
| Low-Temperature Flexibility | Maintains the flexibility of PVC in cold environments, preventing brittleness. mdpi.comthegoodscentscompany.com | Food packaging films, wire and cable insulation, automotive interiors. nih.govbiogreenware.co.uk |
| High Efficiency | Effectively increases the plasticity of the polymer, allowing for softer and more pliable end products. univarsolutions.com | Flexible films, sheeting, dip coatings. biogreenware.co.ukunivarsolutions.com |
| Good Heat Stability | Resists degradation at elevated temperatures during processing and end-use. thegoodscentscompany.comunivarsolutions.com | General PVC compounding. univarsolutions.com |
| Weathering Resistance | Contributes to the durability of PVC products exposed to outdoor conditions. thegoodscentscompany.comunivarsolutions.com | Outdoor sheeting, wallpaper. univarsolutions.com |
Utilization in Specialized Lubricant and Hydraulic Fluid Systems
This compound functions as a component and additive in the formulation of specialized lubricants and hydraulic fluids. nih.govbiogreenware.co.uk Its properties, such as a low pour point (below -50°C), make it particularly suitable for applications requiring reliable performance at low temperatures. google.com
In the lubricants sector, di(2-ethylhexyl) adipate is used as a lubricant itself and as an additive in a wide array of industrial oils. biogreenware.co.ukgoogle.com These include engine oils, marine engine oils, compressor oils, gear oils, and aviation turbine oils. nih.govgoogle.com Its inclusion helps to maintain fluid viscosity and lubricity across a broad temperature range, which is critical for protecting machinery components from wear. addinol.de Synthetic fluids, including those based on esters like this compound, are often formulated for demanding conditions such as high pressures and extended service life. fragol.com
| Property | Value Range | Reference Standard |
|---|---|---|
| Dynamic Viscosity at 20°C | 12 to 16 mPa·s | DIN 51562 google.com |
| Density at 20°C | 0.920 to 0.930 g/cm³ | DIN 51757 google.com |
| Pour Point | < -50°C | DIN ISO 3016 google.com |
| Flash Point | ~196°C | univarsolutions.com |
This compound as a Component in Cosmetic and Personal Care Product Formulations
In the cosmetics and personal care industry, this compound and its isomer, di(2-ethylhexyl) adipate, are valued for their multifunctional properties. cosmeticsinfo.orgcosmileeurope.eu They primarily function as skin-conditioning agents, emollients, and solvents. cosmileeurope.eucosmileeurope.eupaulaschoice-eu.com As an emollient, this compound acts as a lubricant on the skin's surface, imparting a soft and smooth appearance without leaving a heavy or greasy feel. cosmileeurope.euspecialchem.com
These properties lead to its inclusion in a wide range of products, including:
Skin creams and lotions specialchem.com
Sunscreens specialchem.com
Foundations and lipsticks cosmeticsinfo.orgspecialchem.com
Perfumes and colognes cosmeticsinfo.org
Bath products and aftershave lotions cosmeticsinfo.org
Hair care products specialchem.com
| Function | Description in Cosmetic Formulations |
|---|---|
| Skin-Conditioning Agent / Emollient | Softens and smoothens the skin, maintaining it in good condition. cosmileeurope.eucosmileeurope.eu |
| Solvent | Dissolves other ingredients and improves the texture and spreadability of products. cosmileeurope.euspecialchem.com |
| Plasticizer | Improves the flexibility and durability of formulations, preventing cracking. cosmileeurope.euspecialchem.com |
| Film Former | Produces a continuous film on the skin, hair, or nails. cosmileeurope.euspecialchem.com |
Integration in Medical Technology and Device Manufacturing
This compound, specifically di(2-ethylhexyl) adipate (DEHA), is utilized as an alternative plasticizer to di(2-ethylhexyl) phthalate (DEHP) in the manufacturing of medical devices. specialchem.com Plasticizers are essential for creating flexible PVC products commonly used in healthcare, such as intravenous (IV) bags, tubing, and catheters. specialchem.com The primary function of the plasticizer is to impart softness and pliability to the otherwise rigid PVC polymer. specialchem.com
The selection of a plasticizer for medical applications involves criteria such as compatibility with PVC, the ability to withstand sterilization processes, and performance characteristics like flexibility when cold. specialchem.com DEHA is noted as a useful plasticizer for materials intended for the storage of refrigerated medical solutions. specialchem.com However, research has also investigated the migration potential of plasticizers from medical devices. Studies have shown that DEHA can migrate from haemofiltration systems, which is a consideration in the selection of materials for such applications. nih.gov Other alternative plasticizers used in medical devices include trioctyl trimellitate (TOTM) and butyryl trihexyl citrate (B86180) (BTHC). specialchem.com
Broader Applications in Adhesives, Sealants, and Coatings
Beyond its primary roles, this compound is also incorporated into formulations for adhesives, sealants, and coatings. biogreenware.co.uk In these applications, it typically functions as a solvent and a plasticizer. biogreenware.co.ukbiogreenware.com
As a plasticizer in adhesives and sealants, it increases the flexibility and workability of the polymer system. chemceed.com This enhancement of elasticity is crucial for preventing cracking or delamination when the material is under stress or exposed to temperature fluctuations, thereby improving the longevity of the bond or seal. chemceed.com
In coatings, inks, and paints, di(2-ethylhexyl) adipate acts as a solvent and a viscosity reducer for plastisols. biogreenware.co.ukbiogreenware.com Its function is to dissolve various resins, improve the dispersion of pigments, and enhance the film-forming properties of the coating. biogreenware.com Its compatibility with materials like nitrocellulose and various synthetic rubbers also expands its utility in these sectors. nih.govunivarsolutions.com
Environmental Fate and Transport Mechanisms
Biodegradation Pathways and Kinetics in Environmental Compartments
The breakdown of dihexyl adipate (B1204190) in the environment is primarily driven by microbial activity. The rate and extent of this biodegradation are dependent on the environmental compartment, the presence of adapted microbial communities, and the specific isomeric structure of the compound.
Aerobic Degradation in Activated Sludge Systems
Activated sludge, a cornerstone of modern wastewater treatment plants (WWTPs), contains a high concentration of diverse microorganisms, making it a potent environment for the biodegradation of organic chemicals. Studies have demonstrated that dihexyl adipates are readily biodegradable under the aerobic conditions typical of these systems.
In a key study using acclimated activated sludge, both di-n-hexyl adipate and di(2-ethylhexyl) adipate (DEHA) showed rapid and significant primary biodegradation. nih.gov Within 24 hours, di-n-hexyl adipate was observed to undergo 67% to over 99% primary degradation at feed levels of 3 and 13 mg/liter. nih.gov Similarly, DEHA exhibited primary degradation of 65% to 96% under comparable conditions. nih.govresearchgate.net Ultimate biodegradation, the complete conversion of the organic molecule to carbon dioxide, water, and microbial biomass, has also been confirmed. A study employing a carbon dioxide evolution test with an acclimated activated sludge inoculum found that greater than 75% of the theoretical carbon dioxide was evolved for both diesters over a 35-day period. nih.gov This high level of degradation in activated sludge models suggests that dihexyl adipates are unlikely to persist in environments with similar mixed microbial populations. nih.gov
Further research on DEHA indicates a biodegradation half-life of approximately 2.7 days in activated sludge screening tests, reinforcing its classification as readily biodegradable. epa.gov The efficiency of WWTPs in removing these compounds is therefore expected to be high, preventing significant release into aquatic environments.
| Compound | Test System | Feed Concentration (mg/L) | Primary Biodegradation (24 hours) | Ultimate Biodegradation (CO2 Evolution, 35 days) | Reference |
|---|---|---|---|---|---|
| Di-n-hexyl adipate | Acclimated Activated Sludge | 3 and 13 | 67% to >99% | >75% of Theoretical CO2 | nih.gov |
| Di(2-ethylhexyl) adipate (DEHA) | Acclimated Activated Sludge | 3 and 13 | 92% and 73% respectively | >75% of Theoretical CO2 | nih.gov |
| Di(2-ethylhexyl) adipate (DEHA) | Semi-continuous activated sludge | 5 and 20 | 65% to 96% | 94% (ultimate degradation) | nih.gov |
Microbial Degradation by Specific Organisms
The broad biodegradability of this compound observed in mixed microbial systems like activated sludge is due to the metabolic activity of specific microorganisms. The soil bacterium Rhodococcus rhodochrous has been identified as capable of degrading di(2-ethylhexyl) adipate (DEHA). researchgate.netnih.gov
Studies have shown that R. rhodochrous can completely degrade DEHA, but this process often occurs as co-metabolism, requiring the presence of another primary carbon source, such as hexadecane. researchgate.netnih.gov The degradation pathway initiated by this bacterium involves the sequential hydrolysis of the ester bonds. nih.gov This process releases the alcohol component, 2-ethylhexanol, which is then further oxidized to 2-ethylhexanoic acid. researchgate.netnih.govnih.gov The appearance of these intermediates is a key indicator of the biodegradation process. nih.gov While 2-ethylhexanol is typically consumed during the fermentation, 2-ethylhexanoic acid can accumulate, as its degradation by R. rhodochrous is slower. nih.gov
The ability of specific bacteria like Rhodococcus rhodochrous to transform dihexyl adipates is crucial for their removal from contaminated soils and industrial waste streams.
Soil Biodegradation Dynamics
When released to land, this compound is expected to be relatively immobile due to its tendency to adsorb to soil organic matter. epa.govcpsc.gov Its fate in the terrestrial environment is largely governed by microbial degradation. Because of its low water solubility and high soil partition coefficient, leaching into groundwater is not considered a primary concern. cpsc.gov
The biodegradation process in soil is expected to be a major degradation pathway. epa.gov Microorganisms present in the soil, similar to those in activated sludge, can hydrolyze the ester bonds of this compound. This breaks the compound down into adipic acid and the corresponding hexanol isomer. These smaller molecules can then be utilized by a wider range of soil microbes as a source of carbon and energy. nih.gov Studies on new adipate plasticizers have shown that when utilized under natural conditions, they can serve as a potential carbon source for soil microorganisms without forming stable toxic metabolites. This suggests that dihexyl adipates are not likely to accumulate in soil environments over the long term.
Biotic and Abiotic Transformation Processes
Hydrolytic Stability and Environmental Reactivity
This compound is an ester and, as such, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. This process can occur abiotically, particularly under alkaline conditions (high pH), or be catalyzed by enzymes (esterases) produced by microorganisms. epa.gov
The rate of abiotic hydrolysis is generally slow at neutral environmental pH but increases in alkaline waters. epa.gov For DEHA, a hydrolysis half-life of less than one day has been reported in basic solutions (pH > 9), while at neutral pH (7) and pH 8, the estimated half-lives are significantly longer, at 5 years and 170 days, respectively. oecd.orgnih.gov Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway except in highly alkaline environments. epa.gov
In contrast, biotic hydrolysis, mediated by microbial enzymes, is a rapid and crucial first step in the biodegradation pathway in soil and water. nih.gov Organisms from bacteria to fungi produce esterase enzymes that efficiently break down this compound into adipic acid and hexanol (or its isomers), making them available for further microbial metabolism. nih.govnih.gov
Environmental Partitioning and Distribution
The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow). These characteristics indicate a strong tendency for the compound to associate with organic matter and partition out of the aqueous phase.
Sorption to Organic Carbon and Sediment Association
This compound exhibits a high affinity for organic carbon, leading to its significant sorption to soil and sediment. cpsc.govau.dk The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. For this compound, the Koc value is estimated to be greater than 5000, categorizing it as immobile with strong adsorption to soil. windows.net This strong sorption to organic matter in soil and sediment means that this compound is not readily leached into groundwater. epa.govca.gov
The partitioning behavior of this compound can be further understood through the concept of "dual-mode sorption," which involves both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon and kerogen. nih.gov This strong association with solid matrices like soil and sediment makes them significant environmental sinks for this compound. oecd.org
Table 1: Soil and Sediment Partitioning of this compound
| Parameter | Value | Reference |
|---|---|---|
| Organic Carbon-Water Partition Coefficient (Koc) | > 5000 | windows.net |
| Mobility in Soil | Immobile, strong adsorption | windows.net |
Occurrence and Detection in Aquatic Systems
Despite its low water solubility, this compound has been detected in various aquatic environments, including surface water, drinking water, and industrial effluents. who.intnih.goviarc.fr However, its presence is generally infrequent and at low concentrations, typically in the range of micrograms per liter (µg/L). nih.goviarc.fr
In a survey of 23 major rivers and lakes in the United States, 7% of the samples contained di(2-ethylhexyl) adipate (a structurally similar compound often used as a proxy) at levels ranging from 0.25 to 1.0 µg/L. who.int Finished drinking water in some US cities has shown levels from approximately 0.001 to 0.1 µg/L. who.int The detection limit for di(2-ethylhexyl) adipate in surface water is often cited as 0.2 µg/L. who.int The presence of this compound in aquatic systems is primarily due to releases from its manufacturing and use in various products. nih.gov
Bioaccumulation Potential in Aquatic Organisms
The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, its high lipophilicity, as indicated by its high Log Kow, would suggest a significant potential for bioaccumulation. However, experimental data indicates a more complex picture.
Bioconcentration Factor Assessment in Fish Species
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For this compound, a calculated BCF of 28.7 has been reported, suggesting that bioaccumulation is unlikely. windows.net
Studies on the structurally similar and often-used analogue, di(2-ethylhexyl) adipate (DEHA), provide further insight. In a study with bluegill sunfish, a whole-fish BCF of 27 was observed after a 28-day exposure period. ca.govnih.gov This measured BCF is significantly lower than the estimated BCF of over 2,700, which was calculated based on its high Log Kow. epa.govca.gov The discrepancy is attributed to the rapid metabolism of the compound by the fish. epa.govca.gov The half-life for the depuration (elimination) of DEHA from the fish was determined to be 2.7 days. europa.eu
Table 2: Bioconcentration Factor (BCF) of Adipates
| Compound | BCF Value | Species | Reference |
|---|---|---|---|
| This compound (calculated) | 28.7 | - | windows.net |
| Di(2-ethylhexyl) adipate (measured) | 27 | Bluegill sunfish | ca.govnih.gov |
Persistence Evaluation in Environmental Systems
The persistence of a chemical in the environment is determined by its resistance to degradation processes. This compound is considered to be readily biodegradable. windows.neteuropa.eu Model experiments with activated sludge systems have demonstrated the nearly complete biodegradation of DEHA within 35 days. nih.gov In soil, the dominant degradation process is expected to be microbial degradation. nih.gov
The half-life of DEHA in activated sludge has been estimated to be 2.7 days. epa.gov In the atmosphere, the vapor phase of DEHA is expected to degrade relatively rapidly through reaction with hydroxyl radicals, with an estimated half-life of 16 hours. epa.gov Hydrolysis is not considered a significant degradation pathway except in highly alkaline waters. epa.gov Due to its ready biodegradability, this compound is not expected to be persistent in the environment. europa.eu
Ecotoxicological Assessment and Ecological Impact
Aquatic Ecotoxicity Studies
The impact of dihexyl adipate (B1204190) on aquatic environments has been evaluated through various studies, primarily focusing on invertebrates and the potential for sublethal tissue damage in other organisms.
Research into the acute toxicity of dihexyl adipate on aquatic invertebrates has been conducted using standard test organisms. According to tests following OECD Guideline 202, this compound did not demonstrate toxicity to the water flea, Daphnia magna, within the range of its water solubility during 48-hour immobilization tests. windows.net The 48-hour median effective loading rate (EL50) was found to be non-toxic under the tested conditions. windows.net
While acute toxicity appears low, Structure-Activity Relationship (SAR) models, such as ECOSAR, predict that chronic effects on aquatic organisms could be expected from this compound at relatively low concentrations, which is attributed to its log Kow of 5.9. oecd.org For the analogous compound, di(2-ethylhexyl) adipate (DEHA), chronic studies on Daphnia magna showed effects on immobilization, length, and reproduction at concentrations of 0.052 mg/L and above, with a No-Observed-Effect Concentration (NOEC) of 0.024 mg/L. oecd.org In another chronic study with DEHA, no adverse effects on survival or reproduction were observed at an average exposure of 4.4 µg/L. nih.gov
Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates
| Test Organism | Guideline | Duration | Endpoint | Result | Citation |
| Daphnia magna (Water flea) | OECD 202 | 48 hours | EL50 (Immobilization) | Not toxic in the range of water solubility | windows.net |
Exposure of the sea bream (Sparus aurata) and the cichlid (Labidochromis caeruleus) to DOA resulted in notable histopathological alterations in the gills and liver. In the gills, observed changes included hypertrophy, severe hyperplasia, vacuolization, aneurysms, edema, and fusion of the secondary lamellae. The livers of DOA-exposed fish exhibited hepatocellular changes such as steatosis (fatty change), necrosis, and fibrosis. These studies indicate that adipate esters can induce multiple histological changes in fish tissues.
Terrestrial Ecotoxicity Research
The assessment of this compound's impact on the terrestrial environment includes its effects on soil-dwelling organisms and plants.
Specific toxicity data for this compound on soil macroorganisms is limited. However, data for the analogue compound bis(2-ethylhexyl) adipate (DEHA) is available. In a 14-day study with the earthworm Eisenia fetida, the No-Observed-Effect Concentration (NOEC) for DEHA regarding mortality was determined to be 550 mg/kg of soil. windows.net this compound is classified as readily biodegradable, which is a justification for why further studies on other terrestrial non-mammalian fauna may not be deemed necessary. windows.net The ready biodegradability suggests a lower potential for long-term persistence and toxicity in the soil environment.
Interactive Data Table: Toxicity of Adipate Analogues to Soil Macroorganisms
| Compound | Test Organism | Duration | Endpoint | Result | Citation |
| Bis(2-ethylhexyl) adipate (DEHA) | Eisenia fetida (Earthworm) | 14 days | NOEC (Mortality) | 550 mg/kg | windows.net |
Data on the phytotoxicity of this compound on terrestrial plants is not specified in the available research. However, its effect on aquatic plants has been evaluated. In a 72-hour test following OECD Guideline 201, this compound was not toxic to the microalga Pseudokirchneriella subcapitata within the range of its water solubility. windows.net The median effective concentration (ErC50) was not reached under the test conditions. windows.net
Standard phytotoxicity tests on terrestrial plants, such as the garden cress (Lepidium sativum), are commonly used to assess the environmental safety of chemical substances. cabidigitallibrary.orgresearchgate.netnih.gov These tests typically evaluate endpoints like seed germination and root elongation to determine potential inhibitory or toxic effects. cabidigitallibrary.orgnih.gov
Interactive Data Table: Aquatic Phytotoxicity of this compound
| Test Organism | Guideline | Duration | Endpoint | Result | Citation |
| Pseudokirchneriella subcapitata (Microalga) | OECD 201 | 72 hours | ErC50 | Not toxic in the range of water solubility | windows.net |
Impact on Microbial Communities and Fungal Resistance
This compound is considered to be readily biodegradable, indicating that it can be utilized by microorganisms as a source of carbon. windows.net This inherent biodegradability implies an interaction with and potential impact on the structure and function of soil and aquatic microbial communities. The introduction of a readily available carbon source can lead to shifts in the microbial population, potentially favoring organisms capable of degrading the compound. Studies on other plasticizers have shown that their presence in soil can alter microbial community structure and diversity. researchgate.netresearchgate.netplos.org
The susceptibility of adipate esters to microbial degradation also extends to fungi. Research and patents indicate that adipates, including this compound, can be susceptible to fungal attack. Various fungi, such as Aspergillus niger, are known to degrade plasticizers and can utilize them as a food source. This property is often evaluated in fungal resistance tests, where materials are inoculated with fungal spores to assess their durability. The ability of fungi like Aspergillus niger and Trichoderma harzianum to degrade plastic materials has been well-documented, involving the secretion of enzymes that break down the polymer structure. mdpi.com
Environmental Risk Characterization
The environmental risk characterization of a chemical substance involves a comparison of its potential to cause harm to the environment with its measured or predicted concentrations in various environmental compartments. This assessment for this compound, also commonly known as di(2-ethylhexyl) adipate (DEHA), integrates data on its environmental fate, ecotoxicity, and exposure levels to evaluate the potential for adverse ecological effects.
A key approach in environmental risk characterization is the use of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). researchgate.net The PNEC represents the concentration below which unacceptable effects on the ecosystem are unlikely to occur. researchgate.net
Ecotoxicological Endpoints for this compound
Laboratory studies have been conducted to determine the toxicity of this compound to a range of aquatic organisms. The substance exhibits low water solubility, which influences its bioavailability and toxicity in aquatic systems. who.intoup.com
Acute toxicity to fish and algae is generally low, with no adverse effects observed at concentrations up to its water solubility limit. oup.comepa.gov However, the aquatic invertebrate Daphnia magna has shown higher sensitivity.
| Test Organism | Endpoint | Duration | Value | Reference |
| Daphnia magna (Water flea) | Acute EC50 | 48 hours | 480 - 850 µg/L | oup.comepa.gov |
| Daphnia magna (Water flea) | Chronic NOEC | 21 days | 24 µg/L | oecd.org |
| Daphnia magna (Water flea) | Chronic LOEC | 21 days | 52 µg/L | oecd.org |
| Fish (Bluegill) | Bioconcentration Factor (BCF) | 28 days | 27 | oup.comepa.gov |
| Algae | Acute toxicity | --- | Not toxic at or above water solubility (0.78 mg/L) | oup.comepa.gov |
| Fish | Acute toxicity | --- | Not toxic at or above water solubility (0.78 mg/L) | oup.comepa.gov |
| Earthworm | LC50 | 7 days | >1000 mg/kg | oecd.org |
| Earthworm | LC50 | 14 days | 865 mg/kg | oecd.org |
EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No-Observed-Effect Concentration. LOEC: Lowest-Observed-Effect Concentration. BCF: Bioconcentration Factor, the accumulation of a chemical in an organism from water. LC50: The concentration of a substance that is lethal to 50% of the test population.
Environmental Concentrations and Risk Assessment
The risk to the aquatic environment is determined by comparing the ecotoxicological data with measured or predicted environmental concentrations.
Predicted No-Effect Concentration (PNEC): Based on chronic toxicity studies with the sensitive species Daphnia magna, a PNEC for aquatic organisms has been established. An acceptable toxic concentration of 0.035 mg/L was derived from the geometric mean of the NOEC (0.024 mg/L) and the LOEC (0.052 mg/L). oecd.org Applying an assessment factor of 10 to this value, a PNEC of 3.5 µg/L (or 0.0035 mg/L) has been proposed. oecd.org
Measured Environmental Concentrations (MEC): Monitoring studies have detected this compound in surface waters, though typically at low concentrations. One assessment reported that measured environmental concentrations of this compound in natural surface waters averaged less than 0.5 µg/L. oup.com Another survey found that 7% of 82 samples from various surface water sites contained this compound at levels from 0.25 to 1.0 µg/L, with an average of 0.46 µg/L. iarc.fr
Risk Quotient (RQ): A comparison of the mean environmental water concentration (<0.5 µg/L) with the chronic toxicity values for Daphnia magna indicates a margin of safety. epa.gov Using the established PNEC of 3.5 µg/L and the average measured environmental concentration of approximately 0.46 µg/L, the risk quotient (MEC/PNEC) is calculated to be less than 1. This suggests that under current use and disposal patterns, this compound presents a low risk to the freshwater aquatic environment. oup.comepa.gov However, a screening assessment in Canada suggested that harm to aquatic organisms is possible at specific locations near industrial release points. canada.ca
Environmental Risk Characterization Summary
| Parameter | Value | Reference |
| Predicted No-Effect Concentration (PNEC) | 3.5 µg/L | oecd.org |
| Measured Environmental Concentration (MEC) | <0.5 µg/L to 1.0 µg/L | oup.comiarc.fr |
| Risk Quotient (MEC/PNEC) | < 1 | [Calculated] |
Due to its properties, this compound released into the environment is expected to partition from water to soil and sediment. who.intepa.gov It is readily biodegradable in activated sludge systems. who.intepa.gov The bioconcentration factor (BCF) of 27 in bluegill fish suggests a low potential for bioaccumulation in aquatic organisms, likely due to metabolism. oup.comepa.gov
Human Health Effects and Toxicological Investigations
Toxicokinetic and Metabolic Studies in Mammalian Systems
Toxicokinetic studies are crucial for understanding how a chemical substance is processed by a living organism. For di(2-ethylhexyl) adipate (B1204190), research has delineated its path from absorption to excretion, identifying key metabolic transformations along the way.
Following oral administration, di(2-ethylhexyl) adipate is rapidly and almost completely absorbed from the gastrointestinal tract in both humans and various animal models. nih.gov Before absorption, it undergoes hydrolysis in the gut. nih.gov Studies in rats show that after being absorbed, the radiolabeled compound is distributed to several tissues, with peak concentrations reached between 6 and 12 hours. However, there is no significant evidence of accumulation in organs or tissues, with the exception of the stomach where its monoester metabolite may be found. cpsc.gov
Elimination of DEHA is a swift process. In human volunteers, the majority of metabolites (98-100%) are excreted within 24 hours, primarily through urine. nih.gov This rapid clearance is also observed in animal models. Studies on Fischer 344 rats, B6C3F₁ mice, and cynomolgus monkeys show that a significant portion of the administered dose appears in the urine within the first 24 hours. Specifically, rats excrete 34–78%, mice 75–92%, and monkeys 47–57% of the dose in this timeframe. After 96 hours, the total radioactivity in the bodies of rats was found to be minimal, at approximately 0.5%. nih.gov
The biotransformation of DEHA in humans leads to several identifiable metabolites that can serve as biomarkers of exposure. Following oral ingestion, the parent compound is not typically found in plasma; instead, its metabolites are detected. nih.gov
Primary Hydrolysis and Oxidative Metabolites: The initial step is the hydrolysis of DEHA to mono-2-ethylhexyl adipate (MEHA) and adipic acid. cpsc.gov MEHA is a specific biomarker for DEHA exposure. nih.govresearchgate.net Further metabolism of the 2-ethylhexyl side chain leads to a series of oxidized metabolites. In a human study using deuterium-labeled DEHA, several urinary metabolites were identified. The most dominant of these was 2-ethylhexanoic acid (EHA), accounting for an average of 8.6% of the administered dose. nih.govwho.int Other metabolites included 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-keto-hexanoic acid, and 2-ethylhexanol. nih.govwho.int
Specific Oxidized Monoesters: More recent and sensitive analytical methods have identified specific oxidized monoester metabolites in human urine. These include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.govresearchgate.net Adipic acid is a major, yet non-specific, metabolite, with a urinary excretion fraction ranging from 10-40%. nih.gov Of the specific metabolites, 5cx-MEPA is the most abundant. nih.gov
Biomarkers for Exposure Assessment: The identification of these specific metabolites is crucial for human biomonitoring. While adipic acid is a major metabolite, its utility as a biomarker is limited due to its non-specificity and potential for endogenous formation. researchgate.net Therefore, the specific oxidized monoesters, such as 5cx-MEPA, are more reliable for accurately assessing human exposure to DEHA. nih.gov However, it has been noted that specific metabolites like MEHA, MEHHA (mono-2-ethylhydroxyhexyl adipate), and MEOHA (mono-2-ethyloxohexyl adipate) may only be detectable in highly exposed populations. nih.govresearchgate.net
| Metabolite | Abbreviation | Type | Urinary Excretion Fraction (FUE) / % of Dose | Reference |
|---|---|---|---|---|
| Adipic acid | AA | Non-specific | 10 - 40% | nih.gov |
| 2-Ethylhexanoic acid | EHA | Specific | ~8.6% | nih.govwho.int |
| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | Specific | ~0.20% | nih.gov |
| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA | Specific | ~0.07% | nih.gov |
| mono-2-ethyl-5-oxohexyl adipate | 5oxo-MEHA | Specific | ~0.05% | nih.gov |
| 2-Ethyl-5-hydroxyhexanoic acid | - | Specific | ~2.6% | who.int |
| 2-Ethyl-1,6-hexanedioic acid | - | Specific | ~0.7% | who.int |
| 2-Ethyl-5-ketohexanoic acid | - | Specific | ~0.2% | who.int |
| 2-Ethylhexanol | - | Specific | ~0.1% | who.int |
The biotransformation of DEHA begins with rapid hydrolysis. In humans and rats, orally administered DEHA is quickly broken down into its monoester, mono-2-ethylhexyl adipate (MEHA), and adipic acid. cpsc.gov This initial hydrolytic step is catalyzed by esterases. In vitro studies using tissue preparations from the rat liver, pancreas, and small intestine have demonstrated a significant rate of DEHA hydrolysis. who.int The half-life for the metabolism of DEHA has been determined to be as short as 6 minutes in homogenates of rat small intestinal mucous membranes. who.int This rapid enzymatic action suggests that orally ingested DEHA is efficiently converted to adipic acid in the body, which then enters further metabolic pathways. who.int
Systemic Toxicity Assessment
The systemic effects of DEHA have been investigated through various toxicological studies, primarily in animal models, to understand its potential impact on health following repeated exposure.
Repeated dose studies provide insight into the potential health effects of long-term exposure to a substance. For DEHA, these studies have been conducted in several species, primarily rats and mice.
In a 28-day oral toxicity study in Sprague-Dawley rats, effects such as disturbances in the estrous cycle and increased ovarian follicle atresia were noted at higher doses. nih.gov Longer-term studies have also been performed. A 91-day feeding study in both rats and mice revealed decreased body weight gain at the highest dose levels. epa.gov
A comprehensive two-year bioassay was conducted by the National Toxicology Program (NTP) in F344 rats and B6C3F1 mice. cpsc.gov In this study, rats showed a decrease in body weight at the highest dose, but no other significant compound-related adverse effects were observed. cpsc.gov In contrast, mice in the same study exhibited a dose-related decrease in mean body weight. who.int
| Study Duration | Species | Key Findings | Reference |
|---|---|---|---|
| 28 days | Rat (Sprague-Dawley) | Disturbance of estrous cycle, increased ovarian follicle atresia at high doses. | nih.gov |
| 91 days | Rat and Mouse | Decreased body weight gain at the highest doses. | epa.gov |
| 4 weeks | Rat (Fischer 344) | Increased relative liver weight and decreased body weight in males. | cpsc.gov |
| 2 years (103 weeks) | Rat (F344) | Decreased body weight at high doses; no other significant compound-related non-neoplastic lesions. | cpsc.gov |
| 2 years (103 weeks) | Mouse (B6C3F1) | Dose-related decrease in mean body weights; induction of liver tumors (hepatocellular carcinomas and adenomas). | who.int |
The liver is a primary target organ for the toxic effects of DEHA, particularly in rodents. A notable effect is the induction of peroxisome proliferation, a process characterized by an increase in the size and number of peroxisomes in liver cells. nih.gov This proliferation is associated with hepatomegaly (increased liver weight) and an increase in the activity of enzymes involved in the peroxisomal fatty acid β-oxidation system. nih.gov
A consequence of sustained peroxisome proliferation is the overproduction of hydrogen peroxide, which can lead to a state of chronic oxidative stress. This can theoretically generate reactive oxygen species that damage cellular components like DNA. nih.gov Evidence of oxidative DNA damage, specifically the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), has been reported in the liver DNA of rats exposed to DEHA. nih.gov
In a study on Wistar rats, DEHA exposure led to a significant increase in serum levels of the liver enzymes alanine transaminase (ALT) and aspartate transaminase (AST), indicating liver injury. nih.govresearchgate.netzu.edu.eg The same study reported increased levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress, and a decrease in the levels of crucial antioxidant enzymes like superoxide dismutase and reduced glutathione. nih.govzu.edu.eg
Long-term exposure in the 2-year NTP bioassay resulted in an increased incidence of liver tumors, specifically hepatocellular adenomas and carcinomas, in B6C3F1 mice of both sexes. who.int This carcinogenic effect in mice is believed to be linked to the compound's activity as a peroxisome proliferator. nih.gov
Body Weight Dynamics in Exposure Studies
Exposure to Di(2-ethylhexyl) adipate (DEHA) has been associated with dose-related suppression of body weight gain in animal studies. In 91-day feeding studies, decreased body weight gain was observed in both rats and mice at higher concentrations. nih.gov For instance, male and female rats, as well as male mice, showed slightly reduced body weight gain at a dietary concentration of 12,500 mg/kg, while at 6,300 mg/kg, the effect was noted in female mice and male rats. scispace.com Specifically, decreases of 8-18% in female and male rats, and 13-25% in female and male mice were recorded at the two highest doses tested in one study. nih.gov
Long-term bioassays lasting two years also demonstrated a dose-related suppression of weight gain in both rats and mice. nih.gov In contrast, some studies have identified a No-Observed-Adverse-Effect Level (NOAEL) for body weight changes. For example, following a 28-day intravenous exposure in rats, DEHA-related findings, including decreased body weight gain, were noted at the high-dose but were not observed at lower doses, establishing a No-Observed-Effect Level (NOEL) of 200 mg/kg/day. researchgate.net
| Species | Study Duration | Exposure Route | Observed Effects on Body Weight | Reference |
|---|---|---|---|---|
| Fischer 344 Rats | 91 days | Dietary | Decreased body weight gain (8-18%) at highest doses. | nih.gov |
| B6C3F1 Mice | 91 days | Dietary | Decreased body weight gain (13-25%) at highest doses. | nih.gov |
| F344 Rats & B6C3F1 Mice | 13 weeks | Dietary | Decreased weight gain in both species at 25,000 mg/kg. | scispace.com |
| Rats | 2 years | Dietary | Dose-related suppression of weight gain. | nih.gov |
| Rats | 28 days | Intravenous | Decreased body weight gain at high-dose; NOEL of 200 mg/kg/day. | researchgate.net |
Reproductive and Developmental Toxicology
Investigations into the reproductive and developmental effects of DEHA have revealed impacts on gestational outcomes, offspring viability, and specific organ development.
Fertility and Gestational Outcomes
Studies on fertility and gestational outcomes following DEHA exposure have shown varied results. In a one-generation reproductive study in Wistar-derived rats, no effects on male or female fertility were observed. nih.govscispace.comcpsc.gov However, at the highest dose tested, a reduction in the body weight gain of dams was noted during gestation. nih.govscispace.com Another study in Wistar rats reported that DEHA induced a prolonged gestation period. jst.go.jp
Regarding pregnancy outcomes, a fertility study found that DEHA exposure led to a significant increase in the mean estrus cycle length. At high doses, a significant decrease in implantation rate and a significant increase in pre- and post-implantation loss rates were observed.
Postnatal Development and Offspring Viability
Postnatal development appears to be sensitive to DEHA exposure. A dose-related increase in postnatal death of offspring was reported in one study with Wistar rats. jst.go.jp In the same study, a permanent decrease in the body weight of offspring was also observed. jst.go.jp Similarly, other research has documented reductions in offspring weight gain, total litter weight, and mean litter size at high dose levels. nih.govscispace.com Despite these impacts on growth and litter size, no effect on the survival rate of pups up to day 22 of life was found in one one-generation study. cpsc.gov
| Endpoint | Species | Observed Effect | Reference |
|---|---|---|---|
| Fertility | Rat | No effect on male or female fertility. | nih.govscispace.comcpsc.gov |
| Gestation | Rat | Prolonged gestation period. | jst.go.jp |
| Implantation | Rat | Decreased implantation rate; increased pre- and post-implantation loss at high doses. | |
| Postnatal Survival | Rat | Dose-related increase in postnatal death. | jst.go.jp |
| Offspring Body Weight | Rat | Permanent decrease in offspring body weight; reduced weight gain. | nih.govjst.go.jp |
| Litter Size | Rat | Reduced total litter weight and mean litter size. | nih.govscispace.com |
| Urogenital Development | Rat | Kinked or dilated ureters found in fetuses. | nih.gov |
| Ovarian Function | Rat | Increased atresia of large follicles; disturbed ovulation and follicle growth. |
Specific Organ System Anomalies (e.g., Urogenital Development)
Developmental toxicity studies have identified specific anomalies in the urogenital system of fetuses exposed to DEHA. In a study where pregnant Wistar-derived rats were fed diets containing DEHA, fetuses at the high dose level were found to have kinked or dilated ureters. nih.gov This finding was observed alongside reduced ossification, indicating a retardation in fetal development. nih.gov
Female Reproductive System Impairments (e.g., Ovarian Follicle Atresia)
DEHA has been shown to directly impact the female reproductive system, particularly ovarian function. In repeated dose toxicity studies with female rats, DEHA exposure was linked to an increase in the atresia of large follicles. The same study also observed a decrease in newly formed corpus luteum and the presence of follicular cysts. These histopathological changes suggest that DEHA disturbs ovulation and the growth of large follicles. Furthermore, administration of DEHA to pregnant mice resulted in a remarkably strong uptake of radioactivity in the corpora lutea of the ovary, indicating this as a potential target tissue. cpsc.gov
Evaluation of Antiandrogenic Potential
The potential for DEHA to exert antiandrogenic effects has been investigated, particularly as it is used as a replacement for some phthalates known for such activity. A dose-response study in Wistar rats concluded that DEHA did not induce antiandrogenic effects similar to those caused by di(2-ethylhexyl) phthalate (B1215562). jst.go.jp The study found that no antiandrogenic endpoints were affected by DEHA exposure. jst.go.jp However, separate structural binding studies have suggested that DEHA may have the potential to interfere in the steroid binding of sex hormone-binding globulin (SHBG), which could potentially lead to a dysfunction in sex steroid homeostasis.
Genotoxicity and Mutagenicity Research
Investigations into the genotoxic and mutagenic potential of di(2-ethylhexyl) adipate (DEHA) have largely indicated that the compound is not genotoxic.
In Vitro Assays for Genetic Damage
A battery of in vitro tests has been conducted to assess the potential of di(2-ethylhexyl) adipate to induce genetic damage. The compound tested negative in several key assays, including a reverse mutation assay using Salmonella typhimurium strains (Ames test), a mouse lymphoma L5178Y genotoxicity assay, and an unscheduled DNA synthesis assay in rat hepatocytes. Furthermore, studies in rodent cells in vitro found no induction of gene mutations, sister chromatid exchanges, or chromosomal aberrations. who.int Urine from rats treated with DEHA by gavage was also found to be non-mutagenic to Salmonella typhimurium. nih.gov
| Assay Type | Test System | Result |
|---|---|---|
| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative |
| Gene Mutation | Mouse Lymphoma L5178Y cells | Negative |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative |
| Sister Chromatid Exchanges | Rodent Cells | Negative |
| Chromosomal Aberrations | Rat Hepatocytes | Negative who.int |
In Vivo Studies on Deoxyribonucleic Acid (DNA) Binding and Damage
Research into the interaction of di(2-ethylhexyl) adipate with DNA in living organisms has shown a lack of direct covalent binding. One in vivo study concluded that DEHA did not covalently bind to the liver DNA of female mice. nih.govepa.gov The minute radioactivity detected in mouse liver DNA after administration of radiolabeled DEHA was determined to be the result of biosynthetic incorporation rather than direct binding of the compound to DNA. nih.gov
However, there is some evidence to suggest that DEHA may induce oxidative DNA damage. An increased formation of 8-hydroxydeoxyguanosine (8-OH-dG), an indicator of oxidative stress on DNA, was observed in the liver DNA of rats exposed to DEHA in their diet for two weeks. who.intnih.gov This effect was not seen in the kidney DNA of the same animals. nih.gov
Chromosomal Aberration and Dominant Lethal Effects
In vivo studies on chromosomal damage have yielded predominantly negative results. In the bone marrow of mice treated with di(2-ethylhexyl) adipate, no induction of chromosomal aberrations or micronuclei was observed. who.intnih.gov
Conversely, results from dominant lethal assays have been mixed. A weak positive result was reported in a dominant lethal assay in male mice. nih.gov Another study found a dose-related increase in dominant-lethal mutations, measured by early fetal deaths, in mice administered the compound via intraperitoneal injection. epa.gov This study also noted a decrease in fertility at higher doses. epa.gov However, the interpretation of some dominant lethal studies has been described as complicated due to non-standard reporting. cpsc.gov
Carcinogenicity Bioassays and Mechanisms
Long-term carcinogenicity studies of di(2-ethylhexyl) adipate have revealed species- and sex-specific tumorigenic effects, particularly in the liver.
Tumorigenesis in Rodent Models
A comprehensive carcinogenesis bioassay conducted by the National Toxicology Program (NTP) involved feeding diets containing DEHA to F344 rats and B6C3F1 mice for 103 weeks. epa.gov The findings from this and related studies are summarized below:
Rats: In F344 rats of both sexes, administration of DEHA was not associated with tumor formation. epa.gov A statistically significant increase in interstitial cell tumors in the testes of high-dose male rats was noted but discounted due to the high spontaneous incidence of this tumor type in aging F344 males. epa.gov
Mice: In B6C3F1 mice, DEHA was found to be carcinogenic. epa.gov
Females: A statistically significant positive trend in the incidence of hepatocellular carcinoma was observed in female mice. epa.gov
Males: In male mice, there was a statistically significant positive trend for the combined incidences of hepatocellular adenomas and carcinomas. epa.gov
| Species | Sex | Tumor Site | Finding |
|---|---|---|---|
| F344 Rat | Male & Female | - | Not Carcinogenic epa.gov |
| B6C3F1 Mouse | Female | Liver | Increased incidence of hepatocellular carcinomas epa.gov |
| Male | Liver | Increased incidence of hepatocellular adenomas and carcinomas (combined) epa.gov |
Peroxisome Proliferation and Liver Tumorigenesis Hypothesis
The mechanism underlying liver tumor formation in mice by di(2-ethylhexyl) adipate is widely believed to be linked to peroxisome proliferation, a process where the number of peroxisomes in liver cells increases. epa.govwho.int DEHA is structurally similar to other compounds that are known peroxisome proliferators and nongenotoxic carcinogens. epa.govepa.gov
The proposed sequence of events is as follows:
Activation of PPARα: DEHA and its metabolites activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates gene expression. nih.gov
Peroxisome Proliferation: This activation leads to a marked increase in the number and size of peroxisomes in liver cells and the induction of enzymes involved in fatty acid β-oxidation. epa.govnih.gov
Oxidative Stress: The proliferation of peroxisomes can lead to an imbalance in the production and degradation of hydrogen peroxide, resulting in oxidative stress and potential damage to cellular components, including DNA. who.int
Increased Cell Replication: DEHA has been shown to cause a sustained stimulation of replicative DNA synthesis (cell proliferation) in the livers of mice, but not rats. nih.gov This sustained cell division is thought to be a critical factor in promoting the development of tumors from initiated cells. nih.govaacrjournals.org
The difference in carcinogenic response between mice and rats is thought to be related to species differences in the magnitude of peroxisome proliferation and, more significantly, the sustained increase in cell replication observed in mice but not rats. who.intnih.gov This sustained proliferation provides a better correlation with tumor formation than the degree of peroxisome proliferation alone. nih.gov This mode of action, dependent on PPARα activation, is often considered to have low relevance to human cancer risk due to significant species differences in the response to peroxisome proliferators. cpsc.gov
Epidemiological and Human Relevance Considerations
Direct epidemiological studies on the long-term health effects of dihexyl adipate in human populations are limited. However, a human toxicokinetic study provides some insight into its metabolism and acute effects. In this study, six male volunteers were administered 46 mg of deuterium-labeled di(2-ethylhexyl) adipate (DEHA). None of the volunteers exhibited adverse effects, and no significant alterations in biochemical or hematological parameters were observed. The parent compound, DEHA, was not detected in plasma. Instead, 2-ethylhexanoic acid was identified as the primary metabolite, indicating rapid hydrolysis of DEHA in the human body industrialchemicals.gov.au.
Much of the understanding of this compound's potential health effects comes from animal studies, and the relevance of these findings to humans is a critical consideration. For instance, rodent studies have shown that di(2-ethylhexyl) adipate can induce peroxisome proliferation in the liver, a response linked to the development of liver tumors in these species cpsc.govnih.gov. However, this peroxisome proliferation is considered a rodent-specific effect that is of questionable relevance to human hazard characterization cpsc.gov. Humans are known to be significantly less responsive to peroxisome proliferators than rodents, which complicates the direct extrapolation of these specific carcinogenic findings to human health risks cpsc.govnih.gov.
Public exposure to this compound is possible through various routes, including the migration of the chemical from food contact materials like PVC films and through the use of consumer and personal care products where it functions as a plasticizer or emollient industrialchemicals.gov.aucpsc.gov.
Dermal and Ocular Irritation and Sensitization Studies
Primary Skin and Eye Irritation
Studies on this compound have consistently shown it to have low potential for significant skin and eye irritation.
Skin Irritation: In animal studies, this compound is considered to be, at most, a weak or mild skin irritant. cpsc.gov One study involving rabbits that received a single application of DEHA to intact or abraded skin showed only transient, mild skin irritation (slight erythema) at high doses, with no systemic effects noted. cpsc.gov Clinical patch tests conducted on humans using cosmetic formulations containing up to 9.0% DEHA further support its low irritation potential, classifying it as a weak skin irritant at most. cpsc.gov
Eye Irritation: The evidence regarding eye irritation suggests a similarly low level of concern. In one study, 0.1 mL of DEHA was instilled into the eyes of albino rabbits, and no irritation was observed at any point during a 72-hour observation period. cpsc.gov Other assessments have characterized it as mildly irritating to the eyes inchem.org.
Table 1: Summary of Primary Irritation Studies for this compound
| Test Type | Species | Observation | Result Classification |
|---|---|---|---|
| Skin Irritation | Rabbit | Transient, slight erythema | Mild/Weak Irritant cpsc.gov |
| Skin Irritation | Human | Clinical patch tests with formulations up to 9.0% DEHA | Weak Irritant cpsc.gov |
| Eye Irritation | Rabbit | No irritation observed over 72 hours | Non-irritating cpsc.gov |
| Eye Irritation | General Assessment | Mild irritation noted | Mildly Irritating inchem.org |
Dermal Sensitization Potential
Investigations into the dermal sensitization potential of this compound have indicated that it is not a skin sensitizer. A study using the Draize test in guinea pigs, where a 0.1% solution of DEHA in olive oil was administered via intracutaneous injection, concluded that the compound is not sensitizing. cpsc.gov In this test, the dermal reaction following a challenge injection was compared to the average of the initial induction scores; the area and height of the reaction at the retest site were smaller than the average from the induction phase, indicating a lack of sensitization. cpsc.gov
These findings from animal models are corroborated by human data. Human patch tests involving cosmetic products containing this compound have also shown no induction of skin sensitization. cpsc.gov
Table 2: Summary of Dermal Sensitization Studies for this compound
| Study Type | Species | Method | Finding |
|---|---|---|---|
| Animal Study | Guinea Pig | Draize Test (Intracutaneous Injection) | Not a skin sensitizer cpsc.gov |
| Human Study | Human | Patch tests with cosmetic formulations | No induction of skin sensitization cpsc.gov |
Phototoxicity and Photoallergic Reactions
The potential for this compound to cause phototoxicity or photoallergic reactions upon exposure to ultraviolet (UV) light has been evaluated in both animal and human studies. The results from these investigations show no evidence of such effects. Dermal phototoxicity tests conducted on both humans and rabbits have demonstrated no phototoxic (primary irritant) or photoallergic reactions associated with this compound exposure. cpsc.gov
Endocrine Disrupting Activity
The potential for this compound to act as an endocrine disruptor has been a subject of scientific investigation, particularly concerning its interaction with hormone transport proteins. While some studies using in vitro and in vivo assays have suggested that DEHA does not appear to possess estrogenic activity, other research has focused on its interaction with key proteins involved in hormone regulation. researchgate.net
Interaction with Sex Hormone Binding Globulin (SHBG)
Sex Hormone Binding Globulin (SHBG) is a crucial circulatory protein that binds to androgens and estrogens, regulating their bioavailability and maintaining hormonal balance. nih.govd-nb.info The ability of environmental chemicals to bind to SHBG is a potential mechanism for endocrine disruption.
A 2019 study involving structural binding analyses investigated the potential of di(2-ethylhexyl) adipate (DEHA) to interact with human SHBG. nih.gov The research demonstrated that DEHA is capable of binding within the ligand-binding pocket of the SHBG protein. These structural binding results suggest that DEHA may interfere with the normal binding of steroids to SHBG. nih.gov Such interference could potentially lead to a dysfunction in the homeostasis of sex steroids. nih.govresearchgate.net This in silico evidence points to a potential mechanism by which this compound could exert endocrine-disrupting effects, warranting further investigation into the real-world physiological consequences of this interaction. nih.govnih.gov
Potential for Thyroid Hormone Receptor Modulation
This compound, often studied as di(2-ethylhexyl) adipate (DEHA), is a non-phthalate plasticizer used as a replacement for some phthalates due to concerns about their potential health risks. medicalnewstoday.commdpi.com However, investigations into the endocrine-disrupting potential of these replacement plasticizers, including DEHA, are ongoing. medicalnewstoday.com Research has specifically explored the potential for DEHA to modulate the thyroid hormone system. researchgate.netnih.gov Endocrine-disrupting chemicals can interfere with the body's hormonal systems, and the hypothalamic-pituitary-thyroid (HPT) axis, which regulates metabolism and development, is a key target for such disruptions. researchgate.netnih.gov
In vitro studies have provided evidence that DEHA can interact with components of the thyroid hormone pathway. One study demonstrated that DEHA has the potential to disrupt thyroid function by inhibiting the proliferation of thyroid-dependent rat pituitary GH3 cells. mdpi.com In a study utilizing the T-screen assay, which assesses thyroid hormone-like activity by measuring the proliferation of these GH3 cells, DEHA was found to significantly affect cell proliferation, indicating an interference with thyroid hormone functions. nih.govresearchgate.net
Further insights have been gained from molecular modeling studies designed to characterize the structural binding interactions between DEHA and the thyroid hormone receptor alpha (TRα). mdpi.comnih.gov These computational analyses have compared the binding of DEHA within the ligand-binding pocket of TRα to that of the native thyroid hormone, T3, and other known endocrine-disrupting plasticizers like di(2-ethylhexyl) phthalate (DEHP). researchgate.netnih.gov
The results of these in silico studies suggest that DEHA can stably fit within the TRα ligand-binding pocket. mdpi.comresearchgate.net The binding energy for DEHA was found to be similar to that of both DEHP, a known thyroid function disruptor, and the natural ligand, T3. nih.gov Furthermore, the analysis of interacting amino acid residues revealed that DEHA had a high percentage of overlap with those that bind the native hormone. nih.gov Specifically, the percentage of overlapping amino acid residues in the TRα binding pocket for DEHA was 87%, which was higher than that of DEHP. nih.gov Based on these similarities in structural binding characteristics, researchers have concluded that DEHA could potentially act as a thyroid disruptor by interfering with thyroid hormone signaling. researchgate.netnih.gov
Table 1. Molecular Docking Results of DEHA and Other Plasticizers with Thyroid Hormone Receptor Alpha (TRα)
| Compound | Binding Energy (kcal/mol) | Overlap of Interacting Amino Acid Residues with T3 (%) | Potential for Thyroid Disruption |
|---|---|---|---|
| Triiodothyronine (T3) (Native Ligand) | Similar to DEHA & DEHP | 100% | N/A |
| Di(2-ethylhexyl) adipate (DEHA) | Similar to T3 & DEHP | 87% | Suggested Potential |
| Di(2-ethylhexyl) phthalate (DEHP) | Similar to T3 & DEHA | 78% | Known Disruptor |
| Acetyl tributyl citrate (B86180) (ATBC) | Higher than T3 | 78% | Suggested Higher Potential |
| Diisononyl hexahydrophthalate (DINCH) | Highest | 96% | Suggested Higher Potential |
This table is generated based on data from a structural binding characterization study. researchgate.netnih.gov
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Dihexyl Adipate (B1204190) Analysis
Chromatography is the cornerstone for analyzing dihexyl adipate. It separates the compound from other substances in a mixture, allowing for accurate identification and quantification. Gas chromatography and liquid chromatography are the most prevalent techniques employed for this purpose.
Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound in a variety of samples. who.intnih.gov This method offers high sensitivity and specificity, making it suitable for identifying and quantifying the compound even at low concentrations. who.int The GC separates volatile and semi-volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that confirms the compound's identity.
GC-MS has been applied to analyze this compound in diverse matrices:
Food Products: A method was developed to analyze 26 food composite samples from the Canadian total diet study, including cheese, meat, poultry, and fish, using GC-MS. nih.gov This approach successfully detected this compound in most meat, poultry, and fish samples, with the highest concentration found in ground beef. nih.gov Another study developed and validated a GC/MS method to determine adipate plasticizers that migrated from packaging film into ham sausage. researchgate.net
Environmental Waters: GC-MS is used to determine this compound in drinking water, tap water, and wastewater. who.intiarc.frmdpi.com In one method, the mass spectrometer was operated in single ion monitoring (SIM) mode, selecting an m/z of 129 for this compound to ensure precise identification. mdpi.com
Lubricating Oils: The thermal-oxidation products of this compound used as a base oil were analyzed by GC-MS to investigate its degradation mechanisms under heat. sciopen.com
The following table summarizes various GC-MS applications for this compound analysis.
Table 1: Selected GC-MS Applications for this compound Analysis
| Matrix | Extraction/Preparation Method | Key GC-MS Parameters | Findings/Application | Reference |
|---|---|---|---|---|
| Food Composites | Solvent and dispersive solid-phase extraction | Not specified | Detected DEHA in meat, poultry, and fish composites, with up to 11 µg/g in ground beef. | nih.gov |
| Ham Sausage | Liquid extraction, solvent evaporation, reconstitution, and Solid Phase Extraction (SPE) | Not specified | Successfully validated for determining adipate migration from PVDC packaging. | researchgate.net |
| Tap and Wastewater | Solid Phase Extraction (SPE) with Chromabond® HLB | SIM mode, m/z 129 for DEHA; temperature gradient up to 300°C. | Method provided Limits of Quantification (LOQs) in the low ng L⁻¹ range. | mdpi.com |
| Lubricating Oil | Direct analysis of oxidized oil | Not specified | Identified thermal-oxidative degradation and polymerization products. | sciopen.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) Methodologies
While GC-MS is common, High-Performance Liquid Chromatography (HPLC) and its advanced versions like Ultra-Fast Liquid Chromatography (UFLC) or Ultra-High Performance Liquid Chromatography (UHPLC) offer alternative approaches, particularly when coupled with mass spectrometry (LC-MS/MS). polarresearch.netnih.gov These methods are advantageous for analyzing less volatile or thermally sensitive compounds and can sometimes reduce complex sample preparation steps. polarresearch.net
A significant application is in human biomonitoring. An online-SPE-HPLC-MS/MS method was developed for the determination of three specific metabolites of di(2-ethylhexyl) adipate (DEHA) in human urine. nih.gov This technique uses online solid-phase extraction for sample cleanup and analyte enrichment, followed by HPLC separation and tandem mass spectrometry detection. nih.gov The method achieved low limits of quantification (0.05 µg/L for two metabolites and 0.1 µg/L for the third) and high accuracy, with recoveries between 92% and 109%. nih.gov
Furthermore, a sustainable microextraction method combined with ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) was developed to evaluate the presence of this compound and other endocrine disruptors in environmental water samples. nih.gov This method demonstrated good recovery values (72-119%) and was sensitive enough to detect this compound in multiple water samples. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a cost-effective, simple, and high-throughput alternative to GC and HPLC for the analysis of this compound. polarresearch.net A novel HPTLC method was specifically developed for the detection and quantification of DEHA in Antarctic krill. polarresearch.net
The procedure involved ultrasonic solvent extraction, followed by silica-gel column cleanup and subsequent HPTLC analysis. polarresearch.net Key aspects of the developed method include:
Developing Solvent: A mixture of petroleum ether, ethyl acetate, acetone, and glacial acetic acid (29:1:0.5:2 drops, v/v/v/v) was used for chromatographic separation. polarresearch.net
Chromogenic Agent: A bromine thymol (B1683141) blue solution was used for visualization of the chromatographic spots. polarresearch.net
Quantification: The method demonstrated a good linear relationship between the concentration of DEHA and the peak areas of the spots. polarresearch.net
The performance of this HPTLC method was validated, showing excellent accuracy and precision. polarresearch.net
Table 2: Performance Characteristics of an HPTLC Method for this compound Analysis in Antarctic Krill
| Parameter | Value / Range | Reference |
|---|---|---|
| Linear Range | 1 µg to 4 µg | polarresearch.net |
| Recovery | 97.1% - 101.6% | polarresearch.net |
This HPTLC method proved to be a viable and efficient tool for quantifying DEHA in a complex biological matrix. polarresearch.net
Advanced Sample Preparation and Extraction Methods
Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the target analyte, this compound, before chromatographic analysis. The choice of extraction technique is tailored to the sample type and the subsequent analytical method.
Ultrasonic solvent extraction is an efficient method for isolating this compound from solid and semi-solid samples. This technique uses high-frequency sound waves to agitate the sample in a solvent, enhancing the extraction process. It has been successfully applied to extract DEHA from complex biological matrices.
For instance, in the analysis of Antarctic krill, a sample was extracted three times with anhydrous ethanol (B145695) using an ultrasound bath at 35°C for 30 minutes. polarresearch.net Similarly, an ultrasonic bath with hexane (B92381) as the extracting solvent was employed to extract DEHA from cheese, a high-fat matrix. researchgate.net This approach was advantageous as it made the subsequent cleanup step to separate the fat matter unnecessary before analysis. researchgate.net
Solid Phase Extraction (SPE) is a widely used cleanup and concentration technique for liquid samples. researchgate.netiarc.frmdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent material that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of solvent. iarc.fr
For water analysis, this compound can be extracted by passing the water through a cartridge with a C18 bonded phase. iarc.fr An optimized SPE method using Chromabond® HLB as the sorbent was developed for analyzing tap and wastewater. mdpi.com The study optimized conditions such as sorbent mass, pH, and elution solvent to achieve high recovery rates for this compound. mdpi.com
Table 3: Optimized SPE Method Recovery for this compound in Water Samples
| Matrix | Sorbent | Recovery Range | Relative Standard Deviation (RSD) | Reference |
|---|---|---|---|---|
| Tap Water | Chromabond® HLB (200 mg) | 75% - 112% | ≤ 19% | mdpi.com |
A more advanced integration involves coupling SPE directly with liquid chromatography systems. Online-SPE-LC-MS/MS systems utilize turbulent flow chromatography for automated sample cleanup and enrichment. nih.gov In this setup, liquid samples like urine can be injected directly into the system. nih.gov The high, turbulent flow allows for the rapid removal of large matrix molecules like proteins, while the smaller target analytes are retained on an SPE column. The retained analytes are then transferred to the analytical LC column for separation and detection. nih.gov This automated approach significantly reduces sample handling time and potential for contamination.
Spectroscopic and Other Characterization Methods
The detection and quantification of this compound in various matrices, such as consumer products, environmental samples, and biological tissues, rely on a range of analytical methodologies. Chromatographic techniques coupled with mass spectrometry are the most prevalent and powerful tools for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of this compound. polarresearch.nettandfonline.com This technique separates the compound from other components in a sample based on its volatility and interaction with a capillary column, followed by detection and structural confirmation using mass spectrometry. tandfonline.com For instance, GC-MS has been successfully employed to determine this compound residues in products like coffee pods and tea. polarresearch.net The process often involves an initial extraction of the analyte from the sample matrix, for example, using a solvent like n-hexane, followed by the GC-MS analysis. polarresearch.nettandfonline.com Infrared chromatography has also been used to verify the presence of the compound. polarresearch.nettandfonline.com
High-performance liquid chromatography (HPLC) offers another robust method for analyzing this compound. polarresearch.net While GC-MS is highly effective, HPLC can be advantageous as it may require less complex sample pretreatment and consume fewer solvents. polarresearch.net Furthermore, high-performance thin-layer chromatography (HPTLC) has been developed as a cost-effective and high-throughput alternative for the detection and quantification of this compound. polarresearch.net One HPTLC method involved ultrasonic solvent extraction with anhydrous ethanol, followed by silica-gel column chromatography and detection using a specific developing solvent and chromogenic agent. polarresearch.net
For aqueous samples, such as drinking water, methods involving liquid-solid extraction (LSE) are common. In this approach, water is passed through a cartridge containing a solid phase that adsorbs the this compound. The compound is then eluted with a solvent like dichloromethane (B109758) and analyzed, typically by GC-MS. iarc.fr
The thermal-oxidation of this compound has been investigated using GC-MS to analyze the degradation products, providing insights into its stability and transformation under thermal stress. sciopen.com
Biomonitoring Approaches for Human Exposure Assessment
Human biomonitoring for this compound exposure involves measuring the concentration of its metabolites in biological samples, most commonly urine. This approach provides an integrated measure of exposure from all sources.
Detection and Quantification of Urinary Metabolites
Following human exposure, this compound is metabolized into several compounds that are excreted in the urine. While the parent compound is hydrolyzed to mono-(2-ethylhexyl) adipate (MEHA) and adipic acid, adipic acid is a nonspecific biomarker, as it can originate from other sources. researchgate.netnih.gov More specific biomarkers are the side-chain oxidized monoester metabolites. researchgate.netresearchgate.net
Key specific urinary metabolites identified for biomonitoring include:
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) researchgate.netresearchgate.net
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) researchgate.netresearchgate.net
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) researchgate.netresearchgate.net
Studies have shown that 5cx-MEPA is the most prominent specific metabolite, followed by 5OH-MEHA and 5oxo-MEHA. researchgate.netresearchgate.net
The state-of-the-art analytical method for quantifying these metabolites is online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS). researchgate.netnih.gov This technique allows for automated sample cleanup and concentration, followed by sensitive and selective detection. nih.gov The process typically involves enzymatic hydrolysis of the urine samples to deconjugate phase II metabolites before analysis. researchgate.net Stable isotope dilution is used for accurate quantification. researchgate.netresearchgate.net
A study involving volunteers who consumed food wrapped in PVC-cling film containing this compound demonstrated the utility of this method. All three specific metabolites were quantified in post-exposure urine samples, with concentrations showing a clear increase after exposure. researchgate.net
| Urinary Metabolite | Concentration Range After Exposure (µg/L) researchgate.net |
| mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) | 0.30–10.2 |
| mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) | 0.12–4.31 |
| mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) | 0.12–2.84 |
Validation of Biomonitoring Assays
The reliability of biomonitoring data depends on the thorough validation of the analytical methods used. Assays for this compound metabolites have been validated according to established guidelines. nih.govresearchgate.net
Validation parameters for the online-SPE-LC-MS/MS method have demonstrated its suitability for human biomonitoring. Key validation metrics include:
Limits of Quantification (LOQ): The sensitivity of the method is crucial for detecting low-level environmental exposures. For the specific metabolites of this compound, the LOQs have been reported to be 0.05 µg/L for 5cx-MEPA and 5OH-MEHA, and 0.1 µg/L for 5oxo-MEHA. researchgate.netnih.gov
Accuracy (Relative Recovery): The accuracy of the method, assessed by recovery experiments, has been shown to be high, with relative recoveries typically ranging from 92% to 109%. researchgate.netnih.gov
Precision: The precision of the assay, expressed as the relative standard deviation (RSD), has been reported to be less than 5%, indicating excellent reproducibility. researchgate.netnih.gov
A pilot biomonitoring study successfully applied a validated LC-MS/MS method to detect and quantify this compound metabolites in human urine, with detection frequencies varying by metabolite. nih.gov For instance, mono(2-ethyl-5-oxohexyl) adipate (oxo-MEHA) was detected in 92% of urine samples, while mono(2-ethyl-5-hydroxyhexyl) adipate (OH-MEHA) was found in 8% of samples. nih.gov However, the validation for mono(2-ethylhexyl) adipate (MEHA) proved to be challenging, with less satisfactory results compared to the oxidized metabolites. nih.govresearchgate.net
| Validation Parameter | Finding | Source |
| Limit of Quantification (5cx-MEPA) | 0.05 µg/L | researchgate.netnih.gov |
| Limit of Quantification (5OH-MEHA) | 0.05 µg/L | researchgate.netnih.gov |
| Limit of Quantification (5oxo-MEHA) | 0.1 µg/L | researchgate.netnih.gov |
| Accuracy (Relative Recovery) | 92% - 109% | researchgate.netnih.gov |
| Precision (Relative Standard Deviation) | <5% | researchgate.netnih.gov |
Regulatory Science and Risk Management Frameworks
International and National Regulatory Status and Guidelines
Dihexyl adipate (B1204190), often referred to as dioctyl adipate (DOA), is subject to various international and national regulations concerning its use in food contact materials (FCMs). These regulations are designed to ensure that the migration of the substance from packaging into food does not pose a risk to human health.
In the United States , the Food and Drug Administration (FDA) permits the use of di(2-ethylhexyl) adipate as a component of polymers that have incidental contact with food. cosmeticsinfo.org It is also listed as an indirect food additive. cosmeticsinfo.orgskybright-chemicals.com Specifically, it is approved for use in food contact applications under 21 CFR 177.1520. directcompostsolutions.com
The European Union also regulates the use of dihexyl adipate in food contact materials. It is included in the Union List of authorized substances in plastic food contact materials under Regulation (EU) No 10/2011. skybright-chemicals.comeuropa.eu This regulation establishes specific migration limits (SMLs) to control the amount of the substance that can transfer to food. directcompostsolutions.comresearchgate.net The SML for di(2-ethylhexyl) adipate is 18 mg/kg of food. researchgate.net Manufacturers of final food contact articles are responsible for ensuring that the organoleptic properties of the food are not altered. qenos.com
In Australia , Qenos manufacturing practices for polyethylene (B3416737) intended for food contact applications are designed to comply with the Food Standards Code, specifically Standard 1.1.1-10. qenos.com In China , additives used in food containers and packaging materials must comply with GB9685, which sets standards for their use. directcompostsolutions.com
It is noted that the migration of di(2-ethylhexyl) adipate is highest when plasticized films come into direct contact with fatty foods. ca.gov
Interactive Data Table: Food Contact Material Regulations for Di(2-ethylhexyl) adipate
| Jurisdiction | Regulation/Authority | Status | Specific Migration Limit (SML) |
| United States | FDA (21 CFR 177.1520) | Approved as an indirect food additive and component of polymers. cosmeticsinfo.orgskybright-chemicals.comdirectcompostsolutions.com | Not specified in provided search results. |
| European Union | Regulation (EU) No 10/2011 | Authorized for use in plastic FCMs. skybright-chemicals.comeuropa.eu | 18 mg/kg of food. researchgate.net |
| Australia | FSANZ Food Standards Code | Manufacturing practices designed to comply. qenos.com | Not specified in provided search results. |
| China | GB9685 | Additives must comply with standards. directcompostsolutions.com | Not specified in provided search results. |
This compound is used in a variety of cosmetic and personal care products, including perfumes, bath products, and makeup. cosmeticsinfo.org Its safety for use in these applications has been assessed by regulatory and scientific bodies.
In the European Union , di(2-ethylhexyl) adipate may be used in cosmetic products according to the general provisions of the Cosmetics Regulation. cosmeticsinfo.org
This compound is listed on numerous national and international chemical inventories, indicating its commercial use and regulatory oversight.
United States: Listed on the Toxic Substances Control Act (TSCA) Inventory. echemi.comknowde.comgjchemical.com
Europe: Listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). echemi.comgjchemical.com The European Chemicals Agency (ECHA) also maintains information on the substance. europa.eunih.gov
Canada: Listed on the Domestic Substances List (DSL). gjchemical.com
Australia: Listed on the Australian Inventory of Industrial Chemicals (AIIC). gjchemical.comnih.gov
New Zealand: Listed on the New Zealand Inventory of Chemicals (NZIoC), where it may be used as a component in a product covered by a group standard but is not approved for use as a chemical in its own right. echemi.comnih.gov
Philippines: Listed on the Philippines Inventory of Chemicals and Chemical Substances (PICCS). echemi.comgjchemical.com
Vietnam: Listed on the Vietnam National Chemical Inventory. echemi.com
China: Listed on the Chinese Chemical Inventory of Existing Chemical Substances (IECSC). echemi.com
Korea: Listed on the Korea Existing Chemicals List (KECL). echemi.com
Japan: Listed on the Industrial Safety & Health Law Inventory (ISHL). gjchemical.com
Taiwan: Listed on the National Existing Chemical Inventory (NECI). gjchemical.com
Switzerland: Listed on the Inventory of Notified New Substances (CHINV). gjchemical.com
Public Health Goals and Tolerable Daily Intake Derivation
Public health goals and tolerable daily intakes (TDIs) for di(2-ethylhexyl) adipate have been established by various organizations to protect consumers from potential adverse health effects.
The World Health Organization (WHO) has established an international drinking water guideline for di(2-ethylhexyl) adipate of 80 μg/L. iarc.fr The WHO calculated a TDI of 280 µg/kg of body weight by applying an uncertainty factor of 100 to the no-observed-adverse-effect-level (NOAEL) from a rat fetotoxicity study. who.int
The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for di(2-ethylhexyl) adipate in drinking water of 0.4 mg/L. iarc.fr The U.S. EPA's Integrated Risk Information System (IRIS) has classified di(2-ethylhexyl) adipate in Group C, a possible human carcinogen, based on an absence of human data and an increased incidence of liver tumors in female mice. epa.gov
The European Scientific Committee for Food recommended a maximum tolerable daily intake of 0.3 mg/kg of body weight. researchgate.netca.gov
Estimates of daily intake from food have varied over time and by region. In the United Kingdom, the maximum daily intake was estimated to be 16 mg in 1987, which was later revised down to 8.2 mg following reformulation of PVC films. nih.gov A study measuring urinary metabolites estimated a median daily intake of 2.7 mg per person. ca.gov
Occupational Exposure Considerations and Monitoring
Occupational exposure to this compound can occur during its manufacture and use, particularly in processes involving PVC films and other plastic materials. nih.gov Exposure can happen through inhalation of aerosols and dermal contact. nih.govchemicalbook.com
No specific occupational exposure limits for bis(2-ethylhexyl) adipate have been established by some regulatory bodies. nj.gov However, safe work practices are recommended, including the use of local exhaust ventilation, personal protective equipment (PPE) such as gloves and safety goggles, and good industrial hygiene practices. echemi.comchemicalbook.comnj.govmodernchemical.co.th Employers are required to provide information and training to employees about chemical hazards. nj.gov
Monitoring of the workplace may include collecting personal and area air samples to evaluate exposure levels. nj.gov
Environmental Risk Assessment and Management Strategies
Di(2-ethylhexyl) adipate is relatively insoluble in water and is likely to partition to sediment and biota in aquatic environments. iarc.fr It has been detected at low levels in fresh water. iarc.fr The substance is considered very toxic to aquatic organisms. ilo.org
Environmental risk management strategies include preventing the chemical from entering the environment, especially into drains or sewers. ilo.org This involves containing spills and disposing of waste according to local regulations. ilo.org The low vapor pressure of di(2-ethylhexyl) adipate suggests that inhalation is not a significant exposure route unless it is aerosolized. cpsc.gov
Research on Alternative Plasticizers and Future Directions
Development of Non-Phthalate Plasticizer Alternatives
The shift away from regulated phthalates has spurred the investigation and commercialization of a diverse range of alternative plasticizers. These include adipates, citrates, benzoates, and other esters designed to offer comparable performance with improved safety profiles. researchgate.neteupegypt.com
Adipate (B1204190) esters, including Dihexyl Adipate and the more commonly studied Di(2-ethylhexyl) adipate (DEHA), are utilized as plasticizers for their ability to impart flexibility, particularly at low temperatures. nih.govbiorxiv.org They are often blended with other plasticizers to achieve a desired balance of properties in materials like Polyvinyl Chloride (PVC). biorxiv.org While adipates demonstrate good plasticizing efficiency, their performance can differ from phthalates in aspects like volatility and migration, which may influence their suitability for specific applications. mst.dk For example, DEHA is noted to be more lipophilic and has a higher potential to leach from PVC compared to Di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.gov
From a safety standpoint, adipates are often considered safer alternatives to certain phthalates. nih.gov However, research indicates that DEHA can induce developmental toxicity in animal studies at high doses. researchgate.net The primary metabolite of DEHA, 2-ethylhexanoic acid, is considered a potent developmental toxin. industrialchemicals.gov.au The table below summarizes key toxicological endpoints for DEHA from animal studies, providing context for its safety evaluation as a phthalate alternative.
| Study Type | Species | Exposure Route | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Developmental Toxicity | Wistar Rat | Gavage | 200 mg/kg bw/day | Dose-related decrease in postnatal survival observed at higher doses. researchgate.netindustrialchemicals.gov.au |
| Teratogenicity | Wistar Rat | Diet | 28 mg/kg bw/day | Minor skeletal defects and ureter variations observed at higher, maternally toxic doses. who.intca.gov |
| Chronic Toxicity/Carcinogenicity | F344 Rat | Diet | - | No evidence of carcinogenicity. who.intnih.gov |
| Chronic Toxicity/Carcinogenicity | B6C3F1 Mouse | Diet | - | Increased incidence of hepatocellular adenomas and carcinomas. who.intnih.gov |
This table presents data for DEHA, a structurally similar and more extensively studied adipate, to provide comparative context.
The frontier of plasticizer research is increasingly focused on bio-based and sustainable sources to reduce environmental impact. chemindigest.com Innovations in this area include:
Vegetable Oil Derivatives: Epoxidized soybean oil (ESBO) is a commercially established bio-based plasticizer used in food packaging materials. mdpi.com
Citrate (B86180) Esters: Acetyltributyl citrate (ATBC) is another bio-based alternative used in various applications, including toys and medical devices. nih.govmst.dk
Cardanol-based Plasticizers: Derived from cashew nutshell liquid (CNSL), these plasticizers show promise due to their renewability and efficient performance. mdpi.comrsc.org
Bacterial Polymers: Polyhydroxyalkanoates (PHAs), produced by bacteria, are being explored as precursors for novel plasticizers, demonstrating performance comparable to phthalates in some instances. chemrxiv.org
Other Biomass Sources: Materials like lactic acid, waste cooking oil, and glycerol (B35011) are being investigated as feedstocks for creating a new generation of sustainable plasticizers. researchgate.net
These developments aim to create plasticizers that are not only effective but also biodegradable, non-toxic, and sourced from renewable raw materials, addressing the full life-cycle impact of plastic products. mdpi.comresearchgate.net
Emerging Research Areas in this compound Toxicology and Environmental Science
To ensure a thorough understanding of this compound and its relatives like DEHA, research is delving into more nuanced aspects of their toxicological and environmental profiles.
A key focus of modern toxicology is understanding the potential health consequences of chronic, low-level exposure to chemicals like this compound, which reflects real-world human experience. Studies on the similar compound DEHA have investigated its effects after long-duration exposure. For instance, a 103-week study in rats and mice found that while DEHA did not affect longevity in rats, it did cause a dose-related depression of growth rate in mice and led to liver tumors. who.int Research has also explored its impact on various organs, with some studies in rats reporting that long-term exposure to high doses of DEHA can trigger hepatic, brain, and cardiac injury. nih.gov
Investigating the biological mechanisms by which a substance may cause harm is crucial for risk assessment. For adipates like DEHA, a significant area of mechanistic research has been on peroxisome proliferation. epa.gov Peroxisome proliferators can increase the number of peroxisomes in liver cells, an effect that has been linked to the development of liver tumors in rodents. ca.gov It is hypothesized that this proliferation leads to increased oxidative stress and potential DNA damage. epa.govtandfonline.com However, it is widely noted that rodents are more sensitive to this effect than humans, leading to debate about the relevance of this mechanism for human health risk. ca.govnih.gov Studies have also shown that DEHA can affect lipid metabolism, leading to decreased serum cholesterol and triglycerides in rats. ca.gov
Biomonitoring studies are essential for determining the extent of human exposure to chemicals. For adipates, this involves measuring their metabolites in human samples like urine. nih.govresearchgate.net The primary urinary metabolite for DEHA was initially thought to be adipic acid, but this is a non-specific biomarker. nih.gov More recent research has focused on identifying specific, side-chain oxidized metabolites to get a clearer picture of exposure. nih.govresearchgate.net
A study involving volunteers who consumed food wrapped in PVC cling film containing DEHA identified three specific metabolites: mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), with 5cx-MEPA being the most prominent. nih.gov Subsequent testing in small pilot populations in Brazil and Germany detected these metabolites, confirming exposure in the general population, albeit at low frequencies in these specific cohorts. nih.gov These methods provide the tools to assess exposure levels in diverse global populations and identify potential sources. nih.gov
| Metabolite | Status | Utility in Biomonitoring |
| Adipic acid | Non-specific metabolite | Limited, as it has other sources. nih.gov |
| Mono-2-ethylhexyl adipate (MEHA) | Specific hydrolytic metabolite | Minor metabolite; may only be useful for assessing high-exposure scenarios. nih.gov |
| 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA | Specific oxidative metabolites | Considered reliable biomarkers for assessing DEHA exposure in the general population. researchgate.netnih.gov |
Sustainable Manufacturing and Circular Economy Integration for this compound
The manufacturing of adipate plasticizers, including this compound, has traditionally relied on petrochemical-based processes. However, there is a growing focus on developing sustainable manufacturing pathways and integrating these materials into a circular economy framework to minimize environmental impact. biorxiv.orgbiorxiv.org
A key component for producing this compound is adipic acid. Conventional production of adipic acid is an energy-intensive process that can release significant amounts of nitrous oxide (N₂O), a potent greenhouse gas. biorxiv.org To address this, research is exploring bio-based production routes. One promising approach involves using engineered microorganisms, such as E. coli, to produce adipic acid from renewable feedstocks like glucose, which can be derived from agricultural waste or other organic materials. biorxiv.orgresearchgate.net This fermentation-based method significantly reduces the carbon footprint and avoids the harsh chemical synthesis steps of traditional methods. biorxiv.org
The subsequent step, esterification, where adipic acid is reacted with an alcohol (like hexanol for this compound), is also being re-engineered for sustainability. The use of enzymes, such as immobilized lipases from Candida antarctica, allows the reaction to proceed under milder, solvent-free conditions, achieving high conversion rates and minimizing waste. biorxiv.orgresearchgate.net
This shift towards bio-based manufacturing aligns with the principles of a circular economy, which emphasizes the reuse of materials and the reduction of waste. biorxiv.orgsydney.edu.au In the context of plastics, this involves designing products that can be effectively recycled. However, the presence of plasticizers like this compound in PVC products presents challenges for recycling streams, as these additives can complicate the process. oaepublish.com Integrating this compound into a circular economy requires not only sustainable production but also advancements in recycling technologies and a robust regulatory framework that supports the use of recycled materials without compromising safety or environmental quality. euric.org
The table below compares the conventional and bio-based manufacturing processes for adipate plasticizers.
| Process Step | Conventional (Petrochemical) Method | Sustainable (Bio-based) Method |
| Adipic Acid Production | Oxidation of cyclohexane (B81311)/cyclohexanol blends; high energy consumption; N₂O emissions. biorxiv.org | Fermentation of glucose from waste biomass using engineered microbes (e.g., E. coli). biorxiv.org |
| Esterification | Chemical catalysis, often requiring high temperatures and pressures. researchgate.net | Enzyme-catalyzed reaction (e.g., using lipase) in a solvent-free system. biorxiv.orgresearchgate.net |
| Overall Sustainability | High carbon footprint, reliance on fossil fuels, generation of hazardous by-products. biorxiv.org | Lower carbon footprint, use of renewable resources, alignment with circular economy principles. biorxiv.org |
The development of these green manufacturing processes is crucial for the future of plasticizers like this compound, aiming to create a closed-loop system where resources are used more efficiently. biorxiv.orgresearchgate.net
Interdisciplinary Research Needs and Collaborative Initiatives
Advancing the understanding and sustainable use of this compound and other alternative plasticizers requires a concerted effort across multiple scientific disciplines. The complexity of chemical safety, environmental impact, and industrial application necessitates collaboration among chemists, toxicologists, environmental scientists, engineers, and policymakers. nih.gov
A primary area for interdisciplinary research is the development of next-generation risk assessment frameworks. researchgate.net Such frameworks need to integrate data from diverse fields to evaluate the complete lifecycle of a chemical, from production and use to disposal and environmental fate. Initiatives like the European Partnership for the Assessment of Risks from Chemicals (PARC) are being established to foster this type of collaboration, aiming to innovate chemical risk assessment for the protection of human health and the environment. researchgate.net
Furthermore, designing safer and more sustainable chemicals from the outset is a key goal that demands interdisciplinary input. nih.govimermaid.eu Chemists and material scientists must work to create plasticizers with effective technical performance, while toxicologists and environmental scientists must assess their potential impacts. This requires a "safe-by-design" approach, where potential hazards are considered early in the development process.
Collaborative platforms, such as the European Cooperation in Science and Technology (COST) Actions, provide a model for bringing together researchers, industry stakeholders, and public institutions to tackle complex scientific challenges. euric.org These networks facilitate the sharing of knowledge and resources, which is essential for addressing the multifaceted issues surrounding plasticizers. Research projects like iMERMAID also highlight the value of building interdisciplinary teams to address chemicals of emerging concern and strengthen environmental regulations. imermaid.eu For this compound, future research should focus on filling knowledge gaps through such collaborative efforts, ensuring that its use as an alternative plasticizer is supported by a comprehensive and scientifically robust body of evidence.
Q & A
Basic: How to confirm the identity and purity of dihexyl adipate in laboratory settings?
Methodological Answer:
- Step 1: Chromatographic Analysis
Use gas chromatography (GC) with a flame ionization detector (FID) and compare retention times against certified reference standards (e.g., >99.0% purity standards) . - Step 2: Structural Confirmation
Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the molecular structure. Key peaks include ester carbonyl groups (~170 ppm in ¹³C NMR) and alkyl chain protons . - Step 3: Purity Assessment
Quantify impurities via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect trace contaminants (e.g., residual acids or solvents) .
Basic: What analytical methods are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- Liquid-Liquid Extraction (EPA Method 506):
Extract DHA from water using iso-octane or solid-phase extraction (SPE) cartridges. Optimize pH to 6–8 to enhance recovery rates . - Instrumental Detection:
Analyze extracts via GC-MS in selected ion monitoring (SIM) mode, targeting molecular ions (e.g., m/z 314 for DHA) . Calibrate with internal standards (e.g., deuterated analogs like this compound-d8) to correct for matrix effects .
Advanced: How to address contradictory findings in the carcinogenic potential of this compound across experimental models?
Methodological Answer:
- Species-Specific Responses:
In mice, DHA induced liver tumors (IARC, 1982), but no carcinogenicity was observed in rats . Design studies using multiple species and control for metabolic differences (e.g., cytochrome P450 activity). - Dose-Response Analysis:
Apply the Benchmark Dose (BMD) approach to identify thresholds for tumorigenic effects. Use subchronic and chronic exposure models to assess latency periods . - Mechanistic Studies:
Investigate peroxisome proliferator-activated receptor (PPAR) pathways, which may explain hepatocarcinogenicity in rodents but not humans .
Basic: What are the key considerations for handling this compound given limited toxicological data?
Methodological Answer:
- Precautionary Measures:
Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as DHA may cause skin/eye irritation (H315, H319) . - Waste Management:
Collect waste in sealed containers labeled for halogenated organics. Avoid disposal via aqueous systems due to low biodegradability . - Data Gap Mitigation:
Follow OECD Guidelines 423 (acute toxicity) and 407 (repeated-dose toxicity) to generate preliminary safety data .
Advanced: How to design ecotoxicological studies for this compound given its persistence and bioaccumulation potential?
Methodological Answer:
- Persistence Testing:
Conduct OECD 301B (Ready Biodegradability Test) to evaluate degradation half-lives in water and soil. DHA’s low water solubility (0.042 mg/L) suggests persistence . - Bioaccumulation Assessment:
Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) using OECD 305. Monitor lipid content due to DHA’s high log P (6.3) . - Trophic Transfer Studies:
Model food-chain accumulation using species like algae, fish, and birds to assess biomagnification risks .
Advanced: What strategies resolve inconsistencies in reported mutagenic effects of this compound?
Methodological Answer:
- Replicate Key Assays:
Repeat Ames tests (Salmonella typhimurium) under varying metabolic activation conditions (e.g., S9 liver homogenate) . - In Vivo vs. In Vitro Models:
Compare chromosomal aberration tests in mammalian cells (e.g., CHO-K1) with in vivo micronucleus assays in rodents . - Oxidative Stress Biomarkers:
Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) levels to assess DNA damage linked to reactive oxygen species (ROS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
